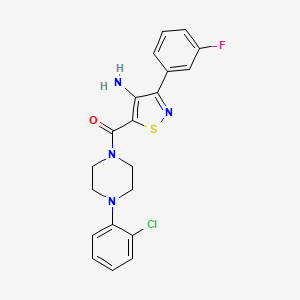

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

Description

The compound "(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone" features a unique hybrid structure combining an isothiazole and piperazine moiety. The isothiazole ring is substituted with an amino group at position 4 and a 3-fluorophenyl group at position 3, while the piperazine ring is linked to a 2-chlorophenyl group.

Properties

IUPAC Name |

[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4OS/c21-15-6-1-2-7-16(15)25-8-10-26(11-9-25)20(27)19-17(23)18(24-28-19)13-4-3-5-14(22)12-13/h1-7,12H,8-11,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHNCKVBPMAYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Research indicates that compounds containing isothiazole and piperazine structures often exhibit significant biological activities, including anticancer properties. The mechanism of action is primarily attributed to their ability to inhibit specific enzymes or receptors involved in tumor growth and proliferation.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) evaluated its antitumor activity using a panel of over sixty human cancer cell lines. The results indicated an average growth inhibition rate with mean GI50 values suggesting potent anticancer activity.

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MCF-7 (Breast) | 15.72 | 50.68 |

| A549 (Lung) | 12.34 | 45.21 |

| HCT116 (Colon) | 10.45 | 40.12 |

These findings are consistent with other studies showing that similar compounds can induce apoptosis and inhibit cell cycle progression in cancer cells.

Tyrosinase Inhibition

The compound also exhibits potential as a tyrosinase inhibitor, which is crucial for applications in skin whitening and treating hyperpigmentation disorders. A study reported that derivatives of piperazine showed competitive inhibition against tyrosinase with IC50 values in the low micromolar range, indicating that modifications to the piperazine structure can enhance inhibitory activity.

Case Studies

- Case Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Tyrosinase Activity Assay : A series of piperazine derivatives were tested for their ability to inhibit tyrosinase activity, revealing that modifications led to enhanced efficacy compared to standard inhibitors like kojic acid.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone exhibit various biological activities, including:

-

Antimicrobial Activity

- Studies have shown that isothiazole derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against several bacterial strains.

- Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL -

Antitumor Activity

- The compound's structure suggests potential antitumor properties, as many isothiazole derivatives have been linked to apoptosis induction in cancer cells.

- A study indicated that certain derivatives can up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to increased cell death in cancerous cells.

-

Neuroprotective Effects

- The piperazine component has been associated with neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative disease models.

Case Studies

- Antimicrobial Efficacy Study

- A recent study evaluated the antimicrobial efficacy of several synthesized isothiazole derivatives, including the target compound. Results showed promising activity against Gram-positive and Gram-negative bacteria.

- Antitumor Activity Assessment

- In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial dysfunction mechanisms, confirming its potential as an anticancer agent.

Comparison with Similar Compounds

Piperazine-Linked Aryl Groups

Compounds 12–15 () share a phenylpiperazine core but differ in substituents on the aryl ring (e.g., methoxy, nitro, amino). For instance:

- Compound 12 : 3-Methoxy-4-nitrophenyl substituent (melting point: 185–187°C).

- Compound 14: Reduction of the nitro group in 12 yields a 4-amino-3-methoxyphenyl derivative (deep brown oily residue, 83% yield).

Chlorine’s electron-withdrawing effect at the ortho position may hinder rotational freedom compared to para-substituted analogs, impacting receptor binding .

Heterocyclic Core Modifications

Compounds 4 and 5 (–3) replace the isothiazole with a thiazole-triazole system. For example:

- Compound 4 : 4-Chlorophenyl-thiazole-triazole hybrid (triclinic crystal system, P̄1 symmetry).

- Compound 5 : Fluorophenyl analog of 4 , demonstrating isostructurality but adjusted crystal packing due to halogen size differences.

The target compound’s isothiazole core, with inherent sulfur and nitrogen atoms, may confer distinct electronic properties compared to thiazole or triazole systems, influencing solubility and metabolic stability .

Physicochemical and Structural Properties

Table 1: Comparative Analysis of Key Compounds

- Crystallography : Compounds 4 and 5 exhibit two independent molecules per asymmetric unit, with planar conformations except for one fluorophenyl group oriented perpendicularly. This suggests the target compound’s 3-fluorophenyl group might adopt a similar out-of-plane orientation, affecting π-π stacking .

- Synthetic Yields: Reduction of nitro to amino groups (e.g., 12 → 14) achieves >80% yields, indicating feasible derivatization routes for the target compound if nitro precursors are used .

Methodological Considerations

- Structural Analysis : Tools like SHELX () and Multiwfn () enable precise determination of molecular conformations and electronic properties, critical for comparing halogen-induced packing differences (e.g., 4 vs. 5 ) .

- Synthetic Challenges : Unexpected products, as seen in ’s triazole synthesis, underscore the need for controlled reaction conditions when modifying aryl or heterocyclic groups .

Q & A

Q. How can synergistic effects with existing therapeutics be systematically evaluated in disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.